2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine
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Overview
Description
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is a synthetic nucleoside analog It is structurally related to cytidine, a naturally occurring nucleoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine typically involves multiple steps. One common approach is the modification of cytidine derivatives. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.
Nucleophilic Substitution: The protected cytidine undergoes nucleophilic substitution reactions to introduce the hydroxyimino and N-hydroxy groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cytidine derivatives.
Scientific Research Applications
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal cellular processes such as DNA replication and transcription. The hydroxyimino and N-hydroxy groups may also interact with specific enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-5-hydroxycytidine
- 2’-Deoxycytidine
Comparison
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is unique due to the presence of both hydroxyimino and N-hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to other cytidine analogs. For example, 2’-Deoxy-5-hydroxycytidine lacks the hydroxyimino group, which may result in different biological interactions and applications.
Properties
CAS No. |
602308-59-8 |
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Molecular Formula |
C12H18N4O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyiminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O6/c1-6(14-20)2-7-4-16(12(19)13-11(7)15-21)10-3-8(18)9(5-17)22-10/h4,8-10,17-18,20-21H,2-3,5H2,1H3,(H,13,15,19)/t8-,9+,10+/m0/s1 |
InChI Key |
DAAYHGVHJRKRAU-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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